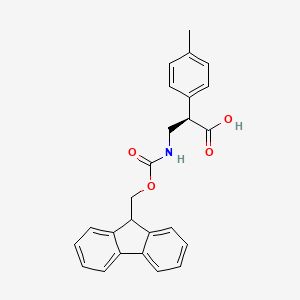
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid
説明
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for amino acids and is removed during the final steps of synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorene ring structure, the carbonyl group linking the fluorene to the amino acid, and the p-tolyl-propionic acid moiety .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which would then free the amine group for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorene group could potentially increase the compound’s hydrophobicity .科学的研究の応用
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. It serves as an Fmoc-protected amino acid which is a building block in the step-by-step construction of peptides. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions when the peptide chain is ready for elongation .
Solid-Phase Synthesis
In solid-phase synthesis, this compound is attached to a resin, allowing for the sequential addition of amino acids to form a peptide chain. This method is highly efficient for creating diverse peptide sequences, which are crucial in drug development and biochemical research .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant. It is used to design and synthesize potential drug candidates, particularly those that mimic or interfere with biological peptides. This can lead to the development of new therapeutic agents for various diseases .
Proteomics
In proteomics, this compound aids in the study of protein structure and function. By synthesizing peptides with specific modifications, researchers can investigate protein interactions, post-translational modifications, and protein folding .
Enzyme Inhibition Studies
Researchers use this compound to create peptides that act as enzyme inhibitors. These inhibitors can help understand enzyme mechanisms and can be used to regulate biological pathways that are critical in disease states .
Biomaterials
The compound is also used in the field of biomaterials. Modified peptides synthesized using this compound can be used to create materials with specific biological properties, such as biocompatibility, bioactivity, or biodegradability .
Diagnostic Agents
Peptides synthesized with this compound can serve as diagnostic agents. They can be designed to bind to specific proteins or cells, which is useful in imaging techniques and disease detection .
Chemical Biology
In chemical biology, the compound is used to synthesize peptides that can modulate biological systems. These peptides can be used as tools to dissect complex biological processes and to understand the molecular basis of diseases .
作用機序
将来の方向性
特性
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAAZTTVXJKSDW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)
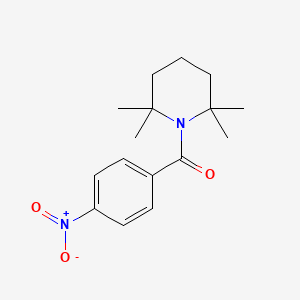
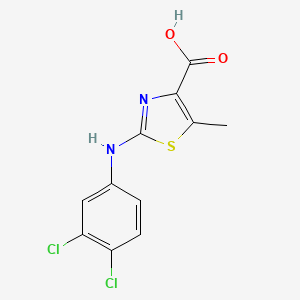
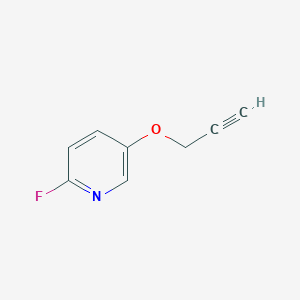

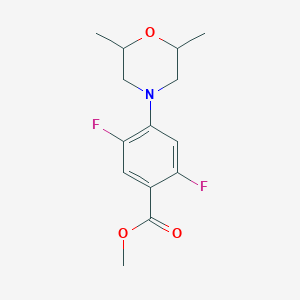
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)

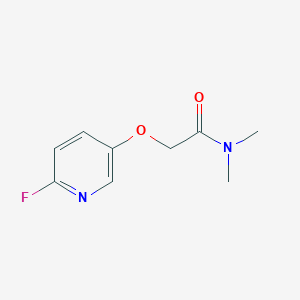
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)

amine](/img/structure/B1408337.png)